An In-Depth Technical Guide to Methyl 4-hydroxy-6-methoxypicolinate: Properties and Reactivity
An In-Depth Technical Guide to Methyl 4-hydroxy-6-methoxypicolinate: Properties and Reactivity
Introduction
Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. Their unique electronic properties and ability to act as ligands for various metal catalysts make them versatile building blocks in organic synthesis. Among these, picolinates (pyridine-2-carboxylates) bearing hydroxyl and methoxy functionalities are particularly valuable due to the multiple reactive sites they possess. This guide provides a comprehensive overview of the chemical properties and reactivity of a specific, highly functionalized picolinate: Methyl 4-hydroxy-6-methoxypicolinate. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's behavior and potential applications as a synthetic intermediate.
Chemical and Physical Properties
| Property | Estimated Value/Information | Basis of Estimation |
| Molecular Formula | C8H9NO4 | - |
| Molecular Weight | 183.16 g/mol | Calculated from the molecular formula.[1] |
| CAS Number | 1060806-80-5 | Based on supplier information for the target molecule.[2] |
| Appearance | Likely a white to off-white solid | General appearance of similar aromatic compounds. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in non-polar solvents and water. | Inferred from the polar functional groups present. |
| pKa (hydroxyl group) | ~8-10 | The electron-withdrawing nature of the pyridine ring and ester group will make the hydroxyl group more acidic than a typical phenol. |
Spectroscopic Data Analysis
A thorough understanding of the spectroscopic signature of Methyl 4-hydroxy-6-methoxypicolinate is crucial for its identification and characterization in reaction mixtures.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.0-7.5 ppm), corresponding to the protons at the C3 and C5 positions of the pyridine ring. The exact chemical shifts will be influenced by the electronic effects of the substituents.
-
Methoxy Group: A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.
-
Ester Methyl Group: A sharp singlet around δ 3.7-3.9 ppm, integrating to three protons.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent, likely appearing between δ 9-12 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm, corresponding to the ester carbonyl.
-
Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons, with their chemical shifts influenced by the attached functional groups. The carbons bearing the oxygen substituents (C4 and C6) will be significantly downfield.
-
Methyl Carbons: Two signals in the aliphatic region (δ 50-60 ppm) for the methoxy and ester methyl carbons.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.
-
C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, typical for the aromatic pyridine ring.
-
C-O Stretching: Absorptions in the 1000-1300 cm⁻¹ range corresponding to the ether and ester C-O bonds.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M+): The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 184.1.[3]
-
Reactivity Analysis
The reactivity of Methyl 4-hydroxy-6-methoxypicolinate is dictated by the interplay of its four distinct functional groups. This section delves into the anticipated chemical behavior at each site.
The Pyridine Ring
The pyridine ring is electron-deficient compared to benzene, which generally makes it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack.[4][5]
-
Electrophilic Aromatic Substitution (EAS):
-
Directing Effects: The substituents on the ring will govern the position of any electrophilic attack. The methoxy (-OCH₃) and hydroxyl (-OH) groups are strong activating groups and ortho-, para-directors.[6] The methyl carboxylate (-COOCH₃) group is a deactivating group and a meta-director. The nitrogen atom in the ring is also deactivating.[7]
-
Predicted Outcome: The powerful activating effects of the hydroxyl and methoxy groups at positions 4 and 6 will direct incoming electrophiles to the C3 and C5 positions. Given that these positions are electronically enriched, reactions like nitration, halogenation, and sulfonation, if they occur, would be expected at these sites, though harsh conditions might be required due to the overall electron-deficient nature of the pyridine ring.[7]
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
Reactivity: Pyridines are generally activated towards SNAr, especially at the 2- and 4-positions, as the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate.[8][9][10]
-
Predicted Outcome: In this molecule, the positions are already substituted. While direct SNAr on the unsubstituted C3 and C5 positions is unlikely without a leaving group, activation of the hydroxyl group (e.g., conversion to a sulfonate ester) could render the C4 position susceptible to nucleophilic attack.
-
Caption: Predicted reactivity of the pyridine ring in Methyl 4-hydroxy-6-methoxypicolinate.
The 4-Hydroxyl Group
The phenolic hydroxyl group is a versatile functional handle for a variety of transformations.
-
Acidity: The hydroxyl proton is acidic and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide. This enhances its nucleophilicity.
-
O-Alkylation: The resulting phenoxide is a potent nucleophile and can undergo Williamson ether synthesis with alkyl halides or other alkylating agents to yield 4-alkoxy derivatives. This is a common strategy for modifying hydroxypyridines.[11][12]
-
O-Acylation: Reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine, will form the corresponding ester at the 4-position. Under acidic conditions, chemoselective O-acylation can also be achieved.[13][14]
The 6-Methoxy Group
The methoxy group is generally stable, but it can be cleaved under specific, harsh conditions.
-
Ether Cleavage: Treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can cleave the methyl-oxygen bond to yield the corresponding 6-hydroxy derivative.[15][16][17] The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide on the methyl group (an SN2-type mechanism).[18]
The 2-Methyl Ester Group
The methyl ester at the C2 position is susceptible to nucleophilic acyl substitution.
-
Saponification (Hydrolysis): Treatment with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup will hydrolyze the ester to the corresponding picolinic acid.[19][20][21] This is a fundamental transformation for creating carboxylic acid derivatives.
-
Amidation: The ester can react with primary or secondary amines to form the corresponding amides. This reaction can be performed at elevated temperatures or facilitated by catalysts.[22][23]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2-(hydroxymethyl)pyridine.[24][25] It is important to note that LiAlH₄ is a powerful reagent and may also affect other functional groups if not used selectively.
Caption: Overview of the key reactions at each functional group of the title compound.
Experimental Protocols: Representative Transformations
The following protocols are generalized procedures based on well-established reactions for analogous substrates. Researchers should optimize conditions for their specific needs.
Protocol 1: O-Alkylation of the 4-Hydroxyl Group
This protocol describes a typical procedure for the synthesis of a 4-alkoxy derivative.
-
Dissolution: Dissolve Methyl 4-hydroxy-6-methoxypicolinate (1.0 eq) in a suitable anhydrous solvent such as DMF or acetone.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2-3 eq) to the solution.
-
Alkylation: Add the desired alkyl halide (e.g., ethyl iodide, 1.1-1.5 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired 4-alkoxy-6-methoxypicolinate.
Protocol 2: Saponification of the Methyl Ester
This protocol outlines the hydrolysis of the ester to the corresponding carboxylic acid.
-
Dissolution: Suspend Methyl 4-hydroxy-6-methoxypicolinate (1.0 eq) in a mixture of methanol and water.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-4 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).[19]
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with a suitable acid (e.g., 1M HCl).
-
Isolation: The product, 4-hydroxy-6-methoxypicolinic acid, may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry.
-
Extraction: If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
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